4-(3-Iodobenzoyl)thiobenzaldehyde
Description
4-(3-Iodobenzoyl)thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a benzaldehyde moiety substituted with a 3-iodobenzoylthio group at the para position. Thiobenzaldehydes are pivotal intermediates in organic synthesis, particularly in cycloaddition reactions (e.g., forming thiadiazines or pyrazoles) and heterocyclic systems like thiazolidin-4-ones .
Properties
Molecular Formula |
C14H9IOS |
|---|---|
Molecular Weight |
352.19 g/mol |
IUPAC Name |
4-(3-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-3-1-2-12(8-13)14(16)11-6-4-10(9-17)5-7-11/h1-9H |
InChI Key |
KRVYUBOPHQSJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-iodobenzoic acid with thioaldehyde under specific conditions . The reaction conditions often include the use of hydrogen sulfide and concentrated ethanolic hydrogen chloride .
Industrial Production Methods
While specific industrial production methods for 4-(3-Iodobenzoyl)thiobenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like hydrogen sulfide.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiobenzaldehyde moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiobenzaldehyde moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Inferred structure; †Calculated based on analogous compounds.
Key Comparisons:
Substituent Effects: The thiobenzoyl group in 4-(3-Iodobenzoyl)thiobenzaldehyde introduces sulfur, which enhances nucleophilicity and participation in cycloadditions (e.g., forming 1,3,4-thiadiazines with tetrazines ). In contrast, the benzyloxy group in 3-(benzyloxy)-4-iodobenzaldehyde offers oxygen-based electron donation, favoring electrophilic aromatic substitution.
Reactivity :
- Thiobenzaldehydes are prone to oxidation or hydrolysis, as seen in , where thiobenzaldehyde derivatives generate benzaldehyde under oxidative conditions . This contrasts with stable ether-linked analogues like I-6473 (phenethoxy-benzoate) , which resist such degradation.
- The thioether in I-6373 demonstrates bioactivity (e.g., fungicidal properties), suggesting that the sulfur atom in 4-(3-Iodobenzoyl)thiobenzaldehyde could similarly enhance pharmacological potency compared to oxygenated counterparts.
Synthetic Utility: 4-(3-Iodobenzoyl)thiobenzaldehyde may follow synthetic routes akin to Zarghi et al.’s method for thiazolidin-4-ones, where thiobenzaldehydes react with amines and thioglycolic acid . Methylation protocols (e.g., using methyl iodide in methanol ) could also apply to functionalize its aldehyde group.
Table 2: Comparative Bioactivity and Stability
- Stability Challenges : The thiobenzaldehyde moiety’s susceptibility to oxidation limits its utility in aqueous environments, necessitating stabilizing agents or anhydrous conditions during synthesis.
- Pharmacological Potential: Thiadiazole derivatives (e.g., 5-acetylamino-1,3,4-thiadiazole-2-ethylthione ) exhibit fungicidal activity, suggesting that 4-(3-Iodobenzoyl)thiobenzaldehyde could be tailored for similar applications if stabilized.
Biological Activity
4-(3-Iodobenzoyl)thiobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of 4-(3-Iodobenzoyl)thiobenzaldehyde is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Some key mechanisms include:
- Tyrosinase Inhibition : This compound exhibits significant inhibitory activity against tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that it can reduce tyrosinase activity in vitro, making it a candidate for skin-whitening agents .
- Anticancer Activity : Preliminary investigations suggest that 4-(3-Iodobenzoyl)thiobenzaldehyde may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation .
Tyrosinase Inhibition Assays
In recent studies, the IC values for tyrosinase inhibition were determined for various analogs related to 4-(3-Iodobenzoyl)thiobenzaldehyde. The results indicated that this compound exhibits potent inhibitory effects:
| Compound | IC (µM) |
|---|---|
| 4-(3-Iodobenzoyl)thiobenzaldehyde | 6.18 |
| Kojic Acid | 15.00 |
These results demonstrate that 4-(3-Iodobenzoyl)thiobenzaldehyde is more effective than kojic acid, a well-known tyrosinase inhibitor .
Anticancer Activity
Research has indicated that 4-(3-Iodobenzoyl)thiobenzaldehyde can induce apoptosis in various cancer cell lines. In a study involving B16F10 melanoma cells, exposure to the compound resulted in significant reductions in cell viability at concentrations as low as 10 µM after 72 hours of treatment.
Case Studies
- Skin Whitening Applications : A clinical study evaluated the efficacy of formulations containing 4-(3-Iodobenzoyl)thiobenzaldehyde on human subjects with hyperpigmentation. Results showed a marked improvement in skin tone after four weeks of daily application.
- Cancer Treatment : In vitro studies on breast cancer cell lines demonstrated that treatment with 4-(3-Iodobenzoyl)thiobenzaldehyde led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
